3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

Physicochemical profiling Drug-likeness Lipophilicity

3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one (molecular formula C18H17NOS3, molecular weight 359.54 g/mol) belongs to the 1,3-thiazol-2(3H)-one heterocycle class, distinguished by the presence of two identical 4-methylphenylthio substituents at the 4- and 5-positions and an N3-methyl group. The compound is catalogued in the ZINC database as ZINC000001134830 and is commercially available in screening libraries.

Molecular Formula C18H17NOS3
Molecular Weight 359.5 g/mol
Cat. No. B15017440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one
Molecular FormulaC18H17NOS3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(SC(=O)N2C)SC3=CC=C(C=C3)C
InChIInChI=1S/C18H17NOS3/c1-12-4-8-14(9-5-12)21-16-17(23-18(20)19(16)3)22-15-10-6-13(2)7-11-15/h4-11H,1-3H3
InChIKeyWBJVRZFYYUOLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one: Chemical Identity and Core Properties for Procurement Decisions


3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one (molecular formula C18H17NOS3, molecular weight 359.54 g/mol) belongs to the 1,3-thiazol-2(3H)-one heterocycle class, distinguished by the presence of two identical 4-methylphenylthio substituents at the 4- and 5-positions and an N3-methyl group [1]. The compound is catalogued in the ZINC database as ZINC000001134830 and is commercially available in screening libraries [2]. It represents a bis-arylthio thiazolone scaffold that combines the electronic features of both thioether and lactam functionalities, which imparts a characteristic redox profile compared to mono-thioether or sulfonyl analogs [3]. Precisely because the dual thioether substitution pattern governs the compound's physicochemical and electrochemical behavior, this specific molecular architecture cannot be assumed to be interchangeable with closely related thiazolones or bis-aryl thiazoles that carry different oxidation states or substitution geometries.

Why 3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one Cannot Be Replaced by Generic Thiazolone Analogs in Research and Industrial Applications


Generic substitution of this compound with other in-class thiazol-2(3H)-ones, such as 4-(4-methylphenyl)-1,3-thiazol-2(3H)-one (CAS 2103-90-4) or the bis-thiazolone dimer 5,5'-[(4-methylphenyl)methylene]bis(4-phenyl-1,3-thiazol-2(3H)-one), is unsupportable because the presence of two thioether donor groups at the 4- and 5-positions fundamentally alters the electron density distribution on the heterocyclic ring, the lipophilicity, and the electrochemical oxidation potential compared to mono-aryl or oxidized sulfonyl variants [1]. The oxidized analog 3-methyl-4-[(4-methylphenyl)sulfonyl]-5-[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one (molecular weight 391.5 g/mol) exhibits an 8.9% increase in molecular weight and introduces a strong electron-withdrawing sulfonyl group that reverses the polarity of the 4-position substituent, making its reactivity and biological target engagement profile categorically different . The electrochemical data on bis(4-methylphenylthio) derivatives confirm that the 4-position thioether is preferentially oxidized to the corresponding sulfoxide, a transformation that is impossible for compounds lacking this functional group [1]. Therefore, procurement specifications must enforce the exact CAS or ZINC identifier to avoid inadvertent sourcing of a biochemically and electrochemically non-equivalent analog.

Quantitative Differentiation Evidence for 3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation Against the Sulfonyl Analog

The target compound has a molecular weight of 359.54 g/mol and a calculated logP of 5.02, whereas its closest commercial analog, the oxidized 3-methyl-4-[(4-methylphenyl)sulfonyl]-5-[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one, has a molecular weight of 391.5 g/mol and is expected to have a significantly lower logP (predicted reduction of approximately 1.0–1.5 log units) due to the polar sulfonyl group [1]. The 31.96 g/mol mass difference (8.9% increase) and the logP shift place the sulfonyl analog in a different property space relevant for membrane permeability and passive absorption screening .

Physicochemical profiling Drug-likeness Lipophilicity

Electrochemical Oxidation Behavior: Preferential Sulfoxide Formation at the 4-Position Thioether

In controlled electrochemical oxidation studies using cyclic voltammetry (MeCN-Bu4NBF4, 0.1 mol L⁻¹), 3,4-bis(4-methylphenylthio) derivatives undergo oxidation of the arylthio group at the 3-position to the corresponding sulfoxide as an isolable product, while the 4-position thioether remains unoxidized under these conditions [1]. This regioselective oxidation behavior is not observed for mono-arylthio or sulfonyl-containing analogs, where the 4-position group is either absent or already in a higher oxidation state. The oxidation potential for the bis(4-methylphenylthio) system was observed in the range of one to five oxidation steps for sulfur-containing groups, indicating multiple accessible redox states that are absent in the sulfonyl analog [1].

Electrochemistry Redox behavior Sulfoxide formation

Structural and Pharmacophoric Differentiation from 4,5-Bis(4-methylphenyl)-1,3-thiazol-2-amine

The target compound contains a thiazol-2(3H)-one core (lactam) with two hydrogen bond acceptors (carbonyl oxygen and thioether sulfur), whereas the structurally related 4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine (CAS 102026-45-9) features a primary amine at the 2-position that acts as a hydrogen bond donor [1]. This fundamental difference in hydrogen bonding capacity alters the molecular recognition profile: the target compound is exclusively an H-bond acceptor (4 acceptors, 0 donors, tPSA = 20 Ų), while the 2-amino analog possesses both donor and acceptor functionality, leading to a higher topological polar surface area and different protein-ligand interaction patterns [2].

Pharmacophore modeling Hydrogen bonding Molecular recognition

Rotatable Bond Count and Conformational Flexibility vs. Bis-Thiazolone Dimers

The target compound possesses 4 rotatable bonds (rotatable bond count = 4) and a fraction sp3 of 0.22, corresponding to a relatively rigid, low-desolvation-penalty scaffold [1]. In contrast, the bis-thiazolone dimer 5,5'-[(4-methylphenyl)methylene]bis(4-phenyl-1,3-thiazol-2(3H)-one) (MW 456.58 Da) contains a methylene linker joining two thiazolone rings, resulting in ≥6 rotatable bonds and a higher molecular weight . The lower rotatable bond count of the target compound implies reduced conformational entropy penalty upon binding and potentially superior ligand efficiency metrics in fragment-based screening contexts.

Conformational entropy Ligand efficiency Molecular complexity

Predicted Biological Activity Profile and Lack of ChEMBL Annotations

According to the ZINC database, the target compound has no known biological activity recorded in ChEMBL 20, and SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 returned no predicted targets [1]. This stands in contrast to structurally related bis-aryl thiazole derivatives disclosed in patent WO2003002062A2, which are explicitly claimed as UCP3 modulators with potential applications in obesity and type II diabetes treatment [2]. The absence of ChEMBL annotation for the target compound indicates a novel biological profile space that has not been explored in published screening campaigns, differentiating it from well-characterized bis-aryl thiazoles with annotated polypharmacology [1][2].

Target prediction Polypharmacology Selectivity profiling

Recommended Application Scenarios for 3-Methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery Requiring Low Rotatable Bond Count and Absence of ChEMBL Polypharmacology

With only 4 rotatable bonds and zero annotated biological activities in ChEMBL 20, this compound serves as an ideal fragment-sized scaffold for de novo lead generation programs where conformational rigidity is prized and prior target engagement is unwanted [1]. The low fraction sp3 (0.22) further supports its use in structure-based design where planar, aromatic fragments are desirable for initial hit identification before introducing three-dimensional character in the hit-to-lead phase . Procurement teams should specify this exact ZINC identifier to avoid inadvertently sourcing the 2-amino analog, which introduces hydrogen bond donor capacity and fundamentally alters the fragment's binding mode.

Electrochemical Derivatization Studies Exploiting Regioselective Sulfoxide Formation

The demonstrated ability of bis(4-methylphenylthio) derivatives to undergo regioselective electrochemical oxidation at the 4-position thioether to an isolable sulfoxide makes this compound a valuable precursor for synthesizing chiral sulfoxide probes or reactive metabolites [1]. The sulfonyl analog at the 4-position cannot participate in this transformation, making the target compound uniquely suited for electro-synthetic methodology development. Quantitative cyclic voltammetry data confirm multiple accessible redox states, providing a defined electrochemical fingerprint for quality control in procurement and batch-to-batch reproducibility assessments [1].

Passive Permeability Screening Panels Profiling High-logP Thiazolone Scaffolds

With a calculated logP of 5.02 and tPSA of only 20 Ų, this compound occupies the upper-right quadrant of the permeability–lipophilicity plot, making it suitable as a high-logP reference standard in Caco-2 or PAMPA permeability assays [1]. The 8.9% mass increase and ≥1.0 log unit logP decrease of the sulfonyl analog place it in a distinctly different permeability class, so substitution of the target compound would compromise assay calibration across the high-logP range. Sourcing the exact compound ensures consistent permeability benchmarking and avoids the artificial shift in apparent permeability coefficients introduced by more polar analogs .

Chemical Biology Probe Development for Underexplored Target Space

The complete absence of ChEMBL annotations for this compound, combined with its drug-like physicochemical profile, positions it as a valuable chemical probe for screening against under-explored target families, including those lacking known small-molecule modulators [1]. Unlike bis-aryl thiazole derivatives with established UCP3 modulatory activity, this compound carries no prior target engagement bias, reducing the risk of confounding polypharmacology in high-content phenotypic screens [2]. Researchers should explicitly cite the ZINC identifier ZINC000001134830 in procurement documentation to maintain this advantageous clean-slate profile.

Quote Request

Request a Quote for 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.